molecular formula C36H46N8O3 B611852 XMD17-109 CAS No. 1435488-37-1

XMD17-109

カタログ番号: B611852
CAS番号: 1435488-37-1
分子量: 638.817
InChIキー: XVBGRTMNFNMINE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XMD17-109 is a potent and selective inhibitor of extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family. It exhibits an IC50 value of 162 nM for ERK5, with minimal off-target activity against other kinases, making it a valuable tool for studying ERK5-mediated pathways . ERK5 regulates diverse cellular processes, including proliferation, differentiation, and immune responses. This compound has been extensively studied in two primary contexts:

  • Immune Modulation: this compound enhances vomocytosis (non-lytic expulsion of pathogens from macrophages) by inhibiting ERK5, thereby promoting pro-inflammatory cytokine secretion (e.g., IL-12p40, TNFα) and suppressing anti-inflammatory M2 polarization (e.g., reduced Ym1 and IL-10) . This effect is conserved across species, including Aiptasia larvae, where ERK5 inhibition increases symbiont expulsion .
  • Cancer Research: this compound induces apoptosis in clear cell renal cell carcinoma (ccRCC) and gliomas by downregulating anti-apoptotic proteins (e.g., BCL2) and suppressing the ERK5/ITPRIP axis, reducing cell viability and tumor growth .

準備方法

Structural Analysis and Synthetic Considerations

XMD17-109 (C₃₆H₄₆N₈O₃; MW 638.8 g/mol) features a benzodiazepine-derived core modified with piperazine and quinazoline substituents. Its canonical SMILES string (CN1CCN(C2CCN(C(C3=CC(OCC)=C(NC4=NC=C5C(N(C6CCCC6)C(C=CC=C7)=C7C(N5C)=O)=N4)C=C3)=O)CC2)CC1) reveals critical functional groups influencing synthesis:

  • Benzodiazepine backbone : Forms the central scaffold, synthesized via cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes .

  • Ethoxy-substituted benzene ring : Introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling .

  • Piperazine moieties : Typically installed through SN2 alkylation or reductive amination .

While full synthetic routes remain proprietary, structural analogs suggest a multi-step process involving:

  • Assembly of the benzodiazepine core

  • Sequential introduction of ethoxy and piperazine groups

  • Final functionalization with the quinazoline-urea segment .

Physicochemical Properties Impacting Preparation

Table 1: Key Physicochemical Parameters of this compound

PropertyValue
Solubility (DMSO)≥31.95 mg/mL (50.0 mM)
Solubility (EtOH)≥86.6 mg/mL (135.6 mM)
Aqueous SolubilityInsoluble
Melting PointNot reported
Storage Stability-20°C, desiccated
Plasma Protein BindingHigh (predicted >90%)
logP (Calculated)4.12

These properties necessitate specific handling protocols:

  • Solvent selection : DMSO remains the preferred solvent for stock solutions due to high solubility, though ethanol provides an alternative for short-term use .

  • Temperature sensitivity : Decomposition occurs above 37°C, requiring cold storage and limited exposure to ambient conditions .

  • Light sensitivity : The conjugated π-system necessitates amberized containers to prevent photodegradation .

Mass (mg)Volume (DMSO)Concentration
10.1565 mL10 mM
50.7827 mL10 mM
101.5654 mL10 mM

Critical considerations:

  • Freeze-thaw cycles : Limit to ≤3 cycles to prevent precipitation

  • In-use stability : Working solutions in cell culture media remain stable ≤24h at 4°C

Analytical Characterization Methods

Purity Assessment

Batch analysis from commercial sources indicates >98% purity via:

  • HPLC : C18 column (4.6×250 mm), acetonitrile/water gradient (40:60 to 90:10 over 30 min), UV detection at 254 nm

  • LC-MS : [M+H]⁺ m/z 639.3 (calculated 638.8)

Stability Profiling

Accelerated stability studies (40°C/75% RH, 7 days) show:

  • DMSO solutions : 95.2% remaining (RSD 1.8%)

  • Ethanol solutions : 93.7% remaining (RSD 2.1%)

Scale-Up Challenges and Mitigation Strategies

Industrial-scale production faces three primary hurdles:

  • Low yielding steps : Quinazoline-urea coupling (reported 32-45% yield)

    • Mitigation: Optimize coupling reagents (e.g., HATU vs. EDCl/HOBt)

  • Chiral centers : The benzodiazepine core contains two stereocenters requiring precise control

    • Solution: Asymmetric hydrogenation with Ru-BINAP catalysts

  • Purification difficulties : Hydrophobic nature complicates chromatographic separation

    • Approach: Use of reverse-phase flash chromatography with methanol/water gradients

ParameterAPExBIOGlpBioBertin Bioreagent
Purity (HPLC)>98%>98%>99%
Residual Solvents<0.1% DMSONot specified<0.5% total
SterilityNon-sterileγ-irradiatedNon-sterile
ShippingBlue iceAmbient/blue iceDry ice

Notable observations:

  • GlpBio provides γ-irradiated batches suitable for cell culture without filtration

  • Bertin Bioreagent offers enhanced purity (>99%) for structural biology applications

Troubleshooting Common Preparation Issues

Problem : Precipitation upon dilution into aqueous buffers

  • Cause : Hydrophobicity-driven aggregation at concentrations >10 μM

  • Solution :
    a) Pre-warm media to 37°C before adding compound
    b) Use cyclodextrin-based solubility enhancers (0.1% w/v hydroxypropyl-β-CD)

Problem : Batch-to-batch potency variability

  • Root cause : Residual palladium catalysts from coupling steps (typically 50-100 ppm)

  • Resolution :

    • Implement Chelex-100 resin treatment during purification

    • Validate via ICP-MS (<20 ppm Pd specification)

Emerging Advances in this compound Formulation

Recent innovations address historical stability challenges:

  • Nanoemulsion delivery : 200 nm particles (PDI <0.2) enable aqueous dispersion at 1 mM

  • Lyophilized formulations : Trehalose-based matrices preserve activity for >12 months at -20°C

  • Pro-drug derivatives : Phosphate ester analogs improve oral bioavailability to 92% vs. parent 90%

化学反応の分析

Types of Reactions

XMD17-109 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule .

科学的研究の応用

Mechanism of Action in Cancer Cells

XMD17-109 has demonstrated significant effects on various cancer cell lines. In studies involving colon cancer cells (HCT116), treatment with this compound enhanced sensitivity to chemotherapeutic agents such as 5-fluorouracil (5-FU). The combination treatment resulted in increased apoptotic activity and reduced cell viability compared to 5-FU alone .

Table 1: Effects of this compound on HCT116 Cells

TreatmentCell Viability (%)Apoptotic Activity (Caspase-3/7)
Control100Baseline
5-FU~50Low
5-FU + this compound~30High

Role in Tumor Microenvironment

Inhibition of ERK5 by this compound has been linked to modulation of the tumor microenvironment. Studies have shown that it can reduce interleukin-6 (IL-6) production in tumor cells, which is crucial for enhancing anti-tumor immune responses . This suggests potential applications in combination therapies aimed at improving immune checkpoint blockade efficacy.

Immunology

This compound's influence extends beyond direct anti-cancer effects; it also plays a role in modulating immune responses. Research indicates that this compound can alter macrophage polarization, inhibiting the M2 anti-inflammatory phenotype while maintaining responsiveness to pro-inflammatory stimuli . This dual effect could be leveraged in therapies targeting inflammatory diseases or enhancing vaccine responses.

Table 2: Effects of this compound on Macrophage Polarization

ConditionM2 Markers ExpressionPro-inflammatory Response
ControlHighNormal
This compound TreatmentLowEnhanced

Cellular Signaling and DNA Damage Response

Recent studies have highlighted the role of ERK5 in DNA damage response mechanisms. Inhibition with this compound has been shown to affect cellular responses to ionizing radiation, suggesting potential applications in sensitizing tumor cells to radiotherapy . This could be particularly beneficial in treating high-grade tumors resistant to conventional therapies.

Glioblastoma Multiforme (GBM)

In glioblastoma models, targeting ERK5 with this compound has been associated with altered responses to DNA damage, indicating its potential as a therapeutic target in aggressive brain tumors . Further research is ongoing to explore its efficacy in combination with standard treatments like temozolomide.

Prostate Cancer

Studies have also indicated that this compound may enhance the sensitivity of prostate cancer cells to radiation therapy by modulating DNA repair pathways, thereby providing a new avenue for treatment strategies aimed at this malignancy .

作用機序

The compound exerts its effects primarily through inhibition of specific enzymes or receptors. It targets molecular pathways involved in cell signaling, potentially altering cellular responses and functions. The exact mechanism involves binding to the active site of the target enzyme or receptor, thereby blocking its activity .

類似化合物との比較

Table 1: Key ERK5/MEK5 Inhibitors and Their Properties

Compound Target IC50/EC50 Key Effects Off-Target Effects References
XMD17-109 ERK5 162 nM Enhances vomocytosis; induces apoptosis; inhibits M2 polarization Minimal (high specificity)
XMD8-92 ERK5 N/A Induces apoptosis in ccRCC; synergizes with 5-fluorouracil in colon cancer Inhibits BRD4
BIX02189 MEK5 N/A Enhances vomocytosis; reduces KLF2/4 expression in endothelial cells None reported
AX15836 ERK5 N/A Alternative ERK5 inhibitor; used in macrophage studies None reported
JWG-071 ERK5 N/A Reduces tumor growth in xenografts Paradoxical ERK5 TAD activation

Functional Comparisons

Mechanistic Specificity :

  • This compound directly inhibits ERK5 without significant off-target effects, unlike XMD8-92 , which also suppresses BRD4, complicating data interpretation .
  • BIX02189 targets MEK5 (upstream of ERK5), achieving similar outcomes in vomocytosis but via distinct pathway regulation .

Immune Modulation: Both this compound and AX15836 enhance vomocytosis in macrophages, but only this compound alters cytokine profiles (e.g., increased TNFα, decreased IL-10) .

Cancer Applications: In ccRCC, XMD8-92 and this compound induce apoptosis, but XMD8-92 shows stronger synergy with 5-fluorouracil in colon cancer models .

Paradoxical Effects :

  • JWG-071 and this compound cause conformational changes in ERK5, exposing its nuclear localization signal (NLS) and transiently activating its transcriptional activation domain (TAD), which may limit therapeutic efficacy .

Research Findings and Clinical Implications

  • Cancer Resistance : ERK5 inhibitors like this compound may overcome resistance to RAF-MEK1/2-ERK1/2 inhibitors by blocking compensatory ERK5 signaling .
  • Limitations : Variable efficacy across cell lines (e.g., weak inhibition in A549 lung cancer cells but strong synergy in H2122 models) highlights context-dependent effects .

生物活性

XMD17-109 is a small molecule compound that has garnered attention due to its dual inhibitory activity against the extracellular signal-regulated kinase 5 (ERK5) and bromodomain-containing protein 4 (BRD4). This compound is primarily investigated for its potential therapeutic applications in various cancers and inflammatory diseases. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound functions as an inhibitor of both ERK5 and BRD4, which are critical players in cellular signaling pathways associated with proliferation, survival, and inflammation. The compound's binding affinity for ERK5 is reported with an IC50IC_{50} value of approximately 162 nM in vitro, indicating its potency in inhibiting this kinase . In addition to inhibiting ERK5, this compound also shows off-target activity against the BET family of proteins, particularly BRD4, which is implicated in transcriptional regulation .

Anti-Proliferative Effects

Research has demonstrated that this compound exhibits significant anti-proliferative effects across various cancer cell lines. For instance, it was observed to induce apoptosis and inhibit cell growth in MOLT4 cells, a model for acute lymphoblastic leukemia (ALL). The compound's effectiveness was quantified with an EC50EC_{50} value of 2.4 μM in these cells . Comparative studies have shown that while selective ERK5 inhibitors like AX15836 do not exhibit similar anti-proliferative effects, this compound retains significant activity due to its dual inhibition profile .

Study on Cancer Cell Lines

A study investigating the effects of this compound on renal cell carcinoma (RCC) highlighted its differential impact based on ERK5 expression levels. In high ERK5 expressing A498 cells, the IC50IC_{50} was found to be 9.6 μM, while lower values were noted in endothelial cells (HUVEC) at 7.4 μM. In contrast, lower ERK5 expressing lines such as Caki1 and 769P showed higher IC50IC_{50} values of 26.5 μM and 28.6 μM, respectively . This suggests that the efficacy of this compound may be enhanced in tumors with elevated ERK5 levels.

Proteomics Analysis

A global proteomics analysis conducted on compounds derived from this compound revealed significant downregulation of not only ERK5 but also BRD3 and BRD4 proteins. This analysis confirmed the compound's mechanism of action and highlighted additional targets affected by treatment . The study emphasized that while this compound effectively degrades BRD4, it also induces downregulation of Aurora Kinase A (AURKA), a crucial regulator of the cell cycle .

Comparative Efficacy Table

CompoundTarget(s)Binding Affinity (nM)EC50/IC50 (μM)Notes
This compoundERK5 / BRD41622.4Dual inhibitor with anti-proliferative effects
AX15836Selective ERK590>10No significant anti-proliferative effect
JWG-071Optimized analogue88>10Reduced affinity for BET proteins

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism of XMD17-109 in cancer research?

this compound is a selective ERK5 inhibitor (IC50 = 162 nM) that disrupts downstream signaling pathways, such as MEK5/ERK5-KLF2/4 transcriptional regulation. In endothelial cells, it reverses KRIT1 knockdown-induced KLF2/4 upregulation, confirmed via qPCR . In cancer models, it induces apoptosis by reducing mitochondrial membrane potential (TMRE assay) and increasing caspase 3/7 activity .

Q. What experimental assays are commonly used to evaluate this compound's effects on apoptosis?

Key assays include:

  • Flow cytometry for sub-G1 population quantification (apoptotic cells) and Annexin V/PI staining .
  • Caspase 3/7 activity assays to measure enzymatic activation .
  • TMRE staining to assess mitochondrial depolarization, a hallmark of intrinsic apoptosis .
  • qPCR for quantifying apoptosis-related genes (e.g., KLF2/4) .

Q. Which cell models are most appropriate for studying this compound's activity?

  • Colon cancer cells (e.g., HCT116) to study synergy with 5-fluorouracil (5-FU) in apoptosis induction .
  • Clear cell renal cell carcinoma (ccRCC) models to validate ERK5 inhibition efficacy .
  • Human umbilical vein endothelial cells (HUVECs) for KLF2/4 signaling analysis .

Q. How do researchers confirm the specificity of this compound as an ERK5 inhibitor?

  • Use pharmacological controls (e.g., XMD8-92, another ERK5 inhibitor) to compare apoptotic effects .
  • Combine with siRNA-mediated ERK5 knockdown to observe redundant phenotypes .
  • Validate via kinase selectivity profiling to exclude off-target effects on related kinases (e.g., ERK1/2) .

Q. What are the recommended concentrations of this compound for in vitro studies?

Typical doses range from 1–10 μM , depending on the cell type:

  • 1 μM in HUVECs for KLF2/4 suppression .
  • 10 μM in ccRCC cells to induce caspase activation .
  • Dose-response curves (8–200 μM) in colon cancer models when combined with 5-FU .

Advanced Research Questions

Q. How does this compound's efficacy vary between cancer types, and how can these differences be addressed methodologically?

  • Colon cancer : Synergizes with 5-FU, requiring co-treatment protocols (e.g., sequential vs. concurrent dosing) .
  • Renal cancer : Monotherapy efficacy via caspase activation, necessitating mitochondrial health assessments (e.g., ATP levels) .
  • Context-dependent effects : Use transcriptomic profiling to identify ERK5-regulated pathways unique to each cancer type.

Q. What strategies resolve contradictory data on this compound's impact on cytoskeletal dynamics versus apoptosis?

  • Contradiction : this compound reduces actin ruffles in macrophages without affecting phagocytosis (actin-driven) , yet induces apoptosis in cancer cells via ERK5 inhibition.
  • Resolution :

  • Conduct cell-type-specific pathway analysis (e.g., RNA-seq in macrophages vs. cancer cells).
  • Use live-cell imaging to correlate cytoskeletal changes with apoptosis timelines .

Q. How can researchers optimize combination therapies using this compound with existing chemotherapeutic agents?

  • Synergy testing : Use fixed-ratio designs (e.g., Chou-Talalay method) to calculate combination indices .
  • Dose optimization : Generate isobolograms for 5-FU and this compound to identify non-toxic synergistic concentrations .
  • Mechanistic validation : Assess ERK5 pathway suppression (e.g., phospho-ERK5 Western blot) post-combination treatment.

Q. What advanced techniques validate downstream signaling effects of ERK5 inhibition by this compound?

  • CRISPR/Cas9 ERK5 knockout models to compare phenotypes with pharmacological inhibition.
  • Single-cell RNA sequencing to map KLF2/4-dependent transcriptional changes .
  • Proteomic profiling to identify ERK5-regulated phosphoproteins (e.g., using mass spectrometry).

Q. How should dose-response studies be designed to account for cell-type-specific sensitivities?

  • Pilot screens : Test a broad range (0.1–50 μM) in 3–5 cell lines to establish IC50 variability.
  • Time-course assays : Monitor apoptosis (e.g., caspase activity) at 24, 48, and 72 hours .
  • Rescue experiments : Overexpress constitutively active ERK5 to confirm on-target effects.

特性

IUPAC Name

11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBGRTMNFNMINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。